
(R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
概要
説明
“®-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound. It likely belongs to the class of organic compounds known as pyrrolidine carboxylic acids . These are compounds containing a pyrrolidine ring which bears a carboxylic acid group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a pyrrolidine with a carboxylic acid or its derivatives . The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by a pyrrolidine ring, a carboxylic acid group, and a 4-methylbenzyl group . The exact structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an organic compound, “®-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride” would be expected to undergo various chemical reactions characteristic of pyrrolidines, carboxylic acids, and benzyl groups . The exact reactions would depend on the conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . These might include its melting point, boiling point, solubility, and stability .科学的研究の応用
Applications in Aquatic Environmental Studies
Research on parabens, which share a core structure with carboxylic acids, reveals their occurrence, fate, and behavior in aquatic environments. Parabens, including benzyl variants, are used as preservatives in various consumer products and have been studied for their environmental impact. They are considered emerging contaminants with potential weak endocrine-disrupting effects. Analytical results have shown their persistent presence in water bodies, raising concerns about their biodegradability and interaction with chlorine, leading to the formation of halogenated by-products. This body of work underscores the importance of understanding the environmental pathways and transformations of similar compounds, including carboxylic acid derivatives, in aquatic systems (Haman et al., 2015).
Biological Activity and Medicinal Applications
Studies on natural carboxylic acids and their derivatives demonstrate a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These activities are highly dependent on the structural features of the compounds, such as the presence of hydroxyl groups and the overall molecular configuration. For instance, rosmarinic acid has been highlighted for its strong antioxidant properties, suggesting that structural analogs could possess similar beneficial effects. This insight is crucial for drug discovery and the development of new therapeutic agents that leverage the inherent biological activities of carboxylic acid derivatives (Godlewska-Żyłkiewicz et al., 2020).
Role in Drug Discovery
Pyrrolidine derivatives are extensively utilized in medicinal chemistry due to their ability to modulate drug properties. The pyrrolidine scaffold, characterized by its five-membered nitrogen-containing ring, is valued for its versatility in pharmacophore exploration and enhancement of stereochemistry and three-dimensional coverage in drug molecules. This scaffold's inclusion in drug design has led to the discovery of compounds with varied biological activities, underlining the importance of pyrrolidine and its derivatives, such as (R)-1-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, in the development of new therapeutic agents (Li Petri et al., 2021).
Environmental and Health Impact Studies
The analysis and understanding of environmental and health impacts of various compounds, including pyrrolidine and carboxylic acid derivatives, are essential for assessing their safety and ecological effects. Studies on compounds like methyl paraben, a related carboxylic acid ester, provide insights into their metabolism, toxicity, and potential health effects. Such research is pivotal for regulatory assessments and the development of safer chemical practices (Soni et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16;/h4-7,12H,2-3,8-9H2,1H3,(H,15,16);1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTIZBSRVMKWMN-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCC[C@@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855629 | |
| Record name | 1-[(4-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217789-18-8 | |
| Record name | 1-[(4-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


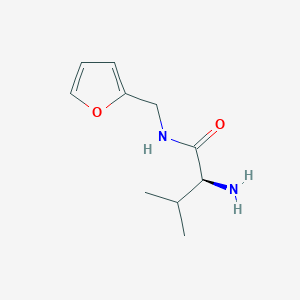
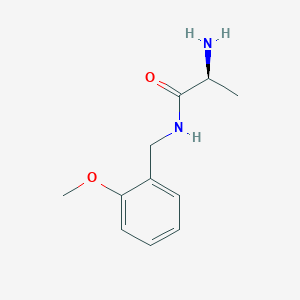
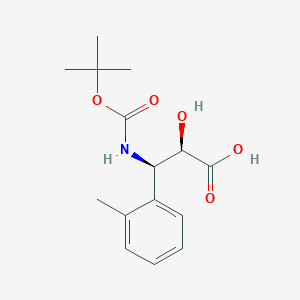

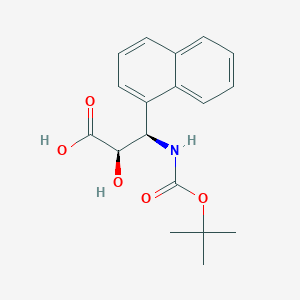
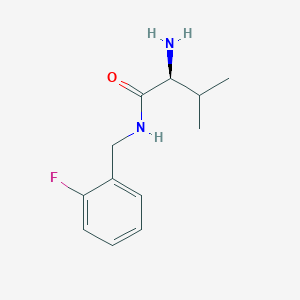
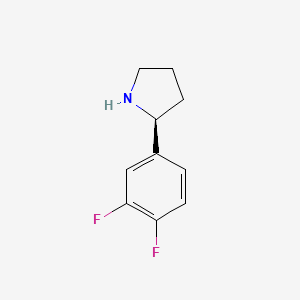
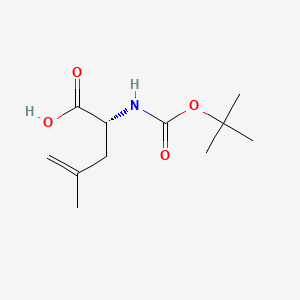
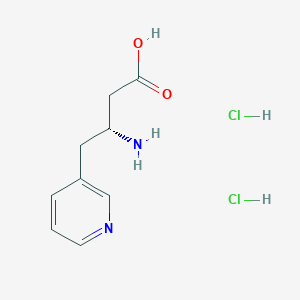
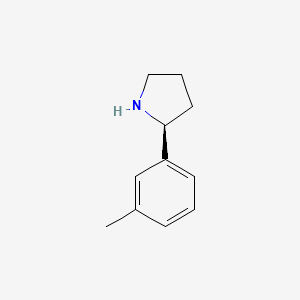
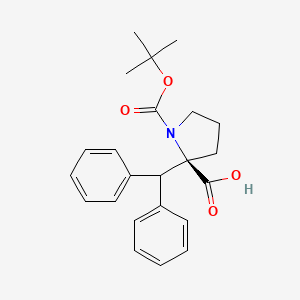
![3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid](/img/structure/B3223380.png)


